4-((E)-prop-1-enyl)morpholine
Overview
Description
4-((E)-prop-1-enyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((E)-prop-1-enyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with propenyl halides under basic conditions. For instance, morpholine can react with 1-bromo-1-propene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-((E)-prop-1-enyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-(Propyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((E)-prop-1-enyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((E)-prop-1-enyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
- 4-(Prop-2-yn-1-yl)morpholine
- 4-(2-methyl-1-propen-1-yl)morpholine
- 4-(Cyclohex-1-en-1-yl)morpholine
Comparison: 4-((E)-prop-1-enyl)morpholine is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical reactivity and potential applications. Compared to 4-(Prop-2-yn-1-yl)morpholine, it has different reactivity due to the position of the double bond. The presence of the prop-1-en-1-yl group also differentiates it from 4-(2-methyl-1-propen-1-yl)morpholine, which has a methyl substitution that alters its steric and electronic properties .
Properties
CAS No. |
20521-59-9 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-prop-1-enylmorpholine |
InChI |
InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2-3H,4-7H2,1H3 |
InChI Key |
WDUAYVHCYGZARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1CCOCC1 |
Origin of Product |
United States |
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